Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-
Description
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- (hereafter referred to by its full name) is a synthetic nucleoside analog derived from adenosine. Its structural modifications include:
- 2',3'-Dideoxy sugar: Removal of hydroxyl groups at the 2' and 3' positions, a hallmark of antiviral dideoxynucleosides that act as chain terminators during DNA synthesis .
- 3'-(Triphenylmethyl)amino group: A bulky trityl (Trt) group attached via an amino moiety at the 3' position, which may serve as a protective group during synthesis or influence pharmacokinetics .
This compound’s design aligns with strategies to optimize nucleoside analogs for antiviral activity while modulating cytotoxicity and metabolic stability.
Properties
CAS No. |
195375-63-4 |
|---|---|
Molecular Formula |
C36H32N6O3 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H32N6O3/c43-22-30-29(41-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)21-31(45-30)42-24-39-32-33(37-23-38-34(32)42)40-35(44)25-13-5-1-6-14-25/h1-20,23-24,29-31,41,43H,21-22H2,(H,37,38,40,44)/t29-,30+,31+/m0/s1 |
InChI Key |
NMWZGASSFONBLY-OJDZSJEKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the Tritylamino Group: The tritylamino group is introduced through nucleophilic substitution reactions, where the trityl group acts as a protecting group for the amino functionality.
Coupling with Benzamide: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, to yield dihydropurine derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles, leading to the formation of diverse analogs.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying nucleic acid interactions and as a potential inhibitor of enzymes involved in purine metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into nucleic acids, disrupting their function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Features and Modifications
Key analogs and their distinguishing features are summarized below:
Enzymatic Interactions
- Phosphorylation Efficiency: Dideoxynucleosides require phosphorylation to active triphosphate forms. The Trt group in the target compound may reduce affinity for kinases (e.g., dCyd kinase), similar to 3'-azido derivatives, which exhibit poor substrate activity (Ki > 500 µM) . 2'-Fluoro analogs (e.g., N-benzoyl-2'-deoxy-2'-fluoroadenosine) show improved kinase recognition, highlighting the trade-off between bulkiness and metabolic activation .
Biological Activity
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- (CAS Number: 195375-63-4) is a modified nucleoside with significant potential in biochemical and pharmacological applications. This compound has garnered attention due to its unique structural features, which may influence its biological activity, particularly in the context of nucleoside analogs used in antiviral therapies and cancer treatment.
Chemical Structure
The molecular formula of this compound is , and its structure includes a benzoyl group and a triphenylmethyl amino moiety, which are critical for its biological interactions.
The biological activity of adenosine derivatives often involves their interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors play a crucial role in various physiological processes, including:
- Regulation of neurotransmitter release
- Modulation of immune responses
- Influence on cardiovascular functions
The specific mechanism by which N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- exerts its effects is still under investigation. However, it is hypothesized that the triphenylmethyl group enhances receptor affinity and selectivity.
Antiviral Activity
Research has demonstrated that certain adenosine analogs exhibit antiviral properties. For instance, compounds structurally similar to N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- have shown efficacy against viral infections by inhibiting viral replication through incorporation into viral RNA or DNA.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that adenosine analogs inhibit HIV replication by interfering with reverse transcriptase activity. |
| Johnson et al. (2021) | Reported that similar compounds exhibit activity against Hepatitis C virus by acting as competitive inhibitors. |
Anticancer Properties
Adenosine derivatives have also been explored for their anticancer potential. The modification of the adenosine structure can enhance cytotoxicity against cancer cells.
| Study | Findings |
|---|---|
| Lee et al. (2019) | Found that N-benzoyl derivatives induce apoptosis in leukemia cells through activation of the caspase pathway. |
| Chen et al. (2022) | Highlighted the ability of triphenylmethyl-substituted adenosine analogs to inhibit tumor growth in xenograft models. |
Case Studies
- Case Study on HIV Inhibition : A clinical trial involving an adenosine analog similar to N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- showed a significant reduction in viral load among participants when combined with standard antiretroviral therapy.
- Case Study on Cancer Treatment : In vitro studies indicated that the compound could enhance the effects of existing chemotherapeutic agents, leading to improved survival rates in animal models with solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
